molecular formula C12H13NOS B2760541 2-Mesityl-2-oxoethyl thiocyanate CAS No. 99797-27-0

2-Mesityl-2-oxoethyl thiocyanate

Cat. No.: B2760541
CAS No.: 99797-27-0
M. Wt: 219.3
InChI Key: YZXAAAGYIWNFLW-UHFFFAOYSA-N
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Description

2-Mesityl-2-oxoethyl thiocyanate is a chemical compound with the molecular formula C₁₂H₁₃NOS. It is characterized by the presence of a mesityl group (a derivative of mesitylene) attached to an oxoethyl group, which is further bonded to a thiocyanate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mesityl-2-oxoethyl thiocyanate typically involves the reaction of mesityl derivatives with thiocyanate sources under controlled conditions. One common method is the reaction of mesityl chloride with potassium thiocyanate in the presence of a suitable solvent, such as acetone or ethanol. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Mesityl-2-oxoethyl thiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction Reactions: Reduction of the thiocyanate group can yield amines or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced products.

Scientific Research Applications

2-Mesityl-2-oxoethyl thiocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Mesityl-2-oxoethyl thiocyanate involves its interaction with molecular targets through its thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mesityl-2-oxoethyl isothiocyanate
  • 2-Mesityl-2-oxoethyl cyanate
  • 2-Mesityl-2-oxoethyl chloride

Uniqueness

2-Mesityl-2-oxoethyl thiocyanate is unique due to its specific combination of a mesityl group and a thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

[2-oxo-2-(2,4,6-trimethylphenyl)ethyl] thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-8-4-9(2)12(10(3)5-8)11(14)6-15-7-13/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXAAAGYIWNFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CSC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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